6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
描述
属性
IUPAC Name |
6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYHINNJNGVRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)F)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-87-8 | |
| Record name | Quinoline, 6-bromo-8-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
准备方法
Starting Materials and Key Intermediates
The synthesis often begins with halogenated phenyl or isoquinoline precursors. For example, 3-bromophenylacetonitrile or 8-fluoroisoquinoline derivatives serve as substrates for further functionalization and ring closure.
Bromination and Fluorination
Bromination : Introduction of bromine at the 6-position is commonly achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to ensure regioselectivity and avoid polybromination.
Fluorination : Fluorine at the 8-position is introduced via electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Directed ortho-lithiation followed by fluorination is also a viable method, especially when starting from 8-fluoro-3,4-dihydroisoquinoline intermediates.
Ring Closure and Cyclization
Cyclization to form the quinoline or isoquinoline core is typically accomplished by acid-catalyzed intramolecular reactions. For example, acid-mediated cyclization of formyl or carbamate intermediates in tetrahydrofuran (THF) or other organic solvents results in the formation of the dihydro or tetrahydroquinoline ring system.
Reduction to Tetrahydroquinoline
Reduction of the quinoline or isoquinoline ring to the tetrahydro form is achieved by catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon under hydrogen atmosphere. Sodium borohydride can also be used for selective reduction steps in some cases.
Formation of Hydrochloride Salt
The hydrochloride salt is prepared by treating the free base tetrahydroquinoline with hydrochloric acid under controlled conditions, often in an organic solvent or aqueous medium, to yield the crystalline hydrochloride salt with improved stability and handling properties.
Representative Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Product Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of 3-bromophenylacetonitrile to 3-bromophenethylamine | Raney Ni catalyst, H2, MeOH or EtOH | High (not specified) | Catalytic hydrogenation |
| 2 | Amidation to methyl 3-bromophenethylcarbamate | Methyl chloroformate, base, organic solvent, controlled temp | Moderate to high | Temperature control critical |
| 3 | Cyclization with 2-oxoacetic acid and concentrated H2SO4 | THF solvent, acid catalysis | Moderate | Formation of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
| 4 | Hydrolysis and acid treatment | Sulfuric acid of defined concentration | Moderate to high | Final 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid obtained |
Source: Adapted from patent CN103880745A
Research Findings and Reaction Optimization
Directed ortho-lithiation has been used effectively to introduce fluorine substituents at the 8-position of dihydroisoquinoline derivatives, followed by cyclization to tetrahydroquinoline forms.
The use of low temperatures (e.g., −78 °C) in lithiation steps prevents side reactions such as aryne formation and improves regioselectivity.
Sodium borohydride reduction of 8-fluoro-3,4-dihydroisoquinoline intermediates yields tetrahydroisoquinoline derivatives efficiently.
The choice of solvent (THF, diethyl ether) and reaction temperature critically affect yield and purity in lithiation and cyclization steps.
Industrial adaptations focus on continuous flow reactors and advanced purification to optimize yield and reproducibility, although detailed industrial protocols are proprietary.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Bromination agent | Br2, NBS | Regioselective bromination at 6-position |
| Fluorination agent | Selectfluor, NFSI, ortho-lithiation + DMF | Introduction of fluorine at 8-position |
| Reduction catalyst | Raney Ni, Pd/C, NaBH4 | Conversion to tetrahydroquinoline |
| Solvent | MeOH, EtOH, THF, diethyl ether | Solubility and reaction control |
| Temperature | −78 °C to room temp | Controls regioselectivity and side reactions |
| Acid catalyst | H2SO4 (concentrated) | Cyclization and salt formation |
化学反应分析
Types of Reactions: 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can be performed to obtain different derivatives.
Substitution: Substitution reactions can occur at the bromine or fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives at the bromine or fluorine positions.
科学研究应用
6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems.
Industry: It is used in the chemical industry for the synthesis of various chemical products.
作用机制
The mechanism by which 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
相似化合物的比较
Comparison with Structural Analogs
Structural Isomers: Tetrahydroquinoline vs. Tetrahydroisoquinoline
8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Core Structure: Isoquinoline (nitrogen at position 2) vs. quinoline (nitrogen at position 1).
- Molecular Formula : C₉H₉BrClFN (identical to the target compound but with a different ring arrangement).
- Applications: Not explicitly stated, but structural analogs of tetrahydroisoquinoline are common in alkaloid-derived drug discovery.
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Same Core (Tetrahydroquinoline) with Varied Substituents
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
- Substituents : Methoxy at 8-position vs. fluoro in the target compound.
- Molecular Weight : 278.57 g/mol (higher due to methoxy group).
7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Substituents : Bromo at 7-position and methyl at 8-position.
- Molecular Weight : 262.57 g/mol (lower due to methyl vs. fluoro substitution).
- Applications: Explicitly noted for pharmaceutical and agrochemical research, highlighting its versatility.
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Hydrogenation Position Variants
5:6:7:8-Tetrahydroquinoline
Substituent Position and Halogen Effects
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Substituents : Bromo at 6-position with dimethyl groups at 4-position.
- Molecular Weight : 276.60 g/mol (higher due to dimethyl groups).
- Storage : Requires inert atmosphere and 2–8°C storage, suggesting higher sensitivity than the target compound.
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Key Findings and Implications
- Substituent Position : The 6-bromo-8-fluoro configuration in the target compound optimizes electronic effects for specific reactivity, distinguishing it from analogs with methoxy or methyl groups.
- Core Structure: Tetrahydroquinoline derivatives generally exhibit greater planar rigidity than isoquinoline analogs, influencing their interaction with biological targets.
- Commercial Status : Discrepancies in availability (e.g., discontinued vs. new product listings) suggest fluctuating demand or synthesis challenges.
生物活性
6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 266.54 g/mol. The unique positioning of bromine and fluorine atoms on the quinoline ring contributes to its distinct chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Effects
The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell growth and survival.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : It may bind to receptors that regulate apoptosis and cell cycle progression.
- Signaling Pathways : The modulation of pathways such as MAPK/ERK and PI3K/Akt is crucial for its anticancer effects.
Structure-Activity Relationships (SAR)
The unique structure of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline allows for diverse interactions with biological targets. SAR studies have shown that variations in the bromine and fluorine substituents can significantly influence the compound's biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| C-6 (Fluorine) | Enhances antimicrobial activity |
| C-8 (Bromine) | Increases anticancer potency |
Case Studies
Several studies have highlighted the efficacy of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline in various biological contexts:
- Anticancer Activity : A study demonstrated that the compound showed significant cytotoxic effects against human cancer cell lines such as MCF7 (breast adenocarcinoma) and HepG2 (liver hepatocellular carcinoma), with IC50 values indicating potent activity.
- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli.
常见问题
Basic: What synthetic strategies are recommended for preparing 6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride?
Methodological Answer:
The synthesis typically involves bromination and fluorination of a tetrahydroquinoline precursor. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions, while fluorination at the 8-position may employ halogen-exchange reactions with KF or Selectfluor® in polar aprotic solvents (e.g., DMF) . Purification often requires recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Key parameters include temperature control (<0°C for bromination to avoid over-substitution) and stoichiometric ratios (1:1.2 substrate-to-fluorinating agent).
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- HPLC/MS : Use reversed-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to confirm purity (>98%).
- NMR : Key signals include:
- Elemental Analysis : Match calculated vs. observed C, H, N, Br, and Cl percentages (e.g., C₉H₁₀BrClFN requires C 37.47%, H 3.49%) .
Advanced: How does the electronic interplay between bromine and fluorine substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing effects of Br (σₚ = +0.23) and F (σₚ = +0.06) create a polarized aromatic system, directing electrophilic attacks to the 5-position (meta to Br, para to F). For Suzuki-Miyaura couplings, the Br substituent acts as a superior leaving group compared to F. Experimental optimization should include:
- Catalyst Screening : Pd(PPh₃)₄ vs. XPhos-Pd-G3 for sterically hindered substrates.
- Solvent Effects : Dioxane/water mixtures enhance solubility of the hydrochloride salt .
- Kinetic Studies : Monitor reaction progress via in-situ IR to avoid dehydrohalogenation side reactions .
Advanced: What strategies resolve contradictions in reported biological activity data for halogenated tetrahydroquinolines?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., enzyme inhibition) often arise from:
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) alter protonation states of the tetrahydroquinoline NH group.
- Cell Line Heterogeneity : Use isogenic cell lines and validate target engagement via CRISPR knockouts .
- Metabolic Stability : Compare microsomal half-lives (e.g., human vs. rat liver microsomes) to identify species-specific discrepancies .
Advanced: How can computational modeling predict the hydrochloride salt’s solubility and crystallinity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute lattice energy (ΔGₗₐₜₜᵢcₑ ≈ -45 kcal/mol for similar hydrochlorides) .
- Hansen Solubility Parameters : Predict solubility in DMSO (δ ≈ 26 MPa¹/²) vs. ethanol (δ ≈ 26.5 MPa¹/²) using molecular dynamics simulations .
- PXRD : Match experimental diffraction patterns (e.g., 2θ = 18.7°, 23.4°) with Mercury CSD-calculated models to confirm polymorph stability .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential HBr/HCl gas release during decomposition .
- Storage : Keep at 2–8°C under argon to prevent hygroscopic degradation (water content <0.1% by Karl Fischer titration) .
- Waste Disposal : Neutralize with 10% NaHCO₃ before incineration (OECD Guidelines) .
Advanced: How does the hydrochloride salt form affect pharmacokinetic profiling compared to the free base?
Methodological Answer:
- Solubility : Hydrochloride form increases aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for free base at pH 7.4) but reduces logP by ~1.5 units .
- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) at pH 6.5 (intestinal) and 7.4 (plasma) to model absorption .
- Plasma Protein Binding : Use equilibrium dialysis (95:5 human serum albumin:α₁-acid glycoprotein) to quantify unbound fraction (fu ≈ 0.15 for hydrochloride vs. 0.3 for free base) .
Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use preparative SFC with Chiralpak IG-U columns (heptane/ethanol/0.1% DEA) to separate diastereomers formed during bromofluorination .
- Process Optimization : Implement QbD principles:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
